molecular formula C17H17F2NO B6065634 2,6-difluoro-N-(1-phenylbutyl)benzamide

2,6-difluoro-N-(1-phenylbutyl)benzamide

カタログ番号: B6065634
分子量: 289.32 g/mol
InChIキー: XLWKQQRPOYVTPB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Difluoro-N-(1-phenylbutyl)benzamide is a benzamide derivative characterized by a 2,6-difluorobenzoyl group attached to an N-(1-phenylbutyl) substituent. The 2,6-difluorobenzamide scaffold is notable for its metabolic stability and ability to modulate protein-ligand interactions due to fluorine’s electronegativity and small atomic radius .

特性

IUPAC Name

2,6-difluoro-N-(1-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2NO/c1-2-7-15(12-8-4-3-5-9-12)20-17(21)16-13(18)10-6-11-14(16)19/h3-6,8-11,15H,2,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWKQQRPOYVTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)NC(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,6-difluoro-N-(1-phenylbutyl)benzamide, highlighting structural variations, synthesis routes, and biological activities:

Compound Name Structural Features Synthesis Method Biological Activity/Application Reference
2,6-Difluoro-N-(1-[2-phenoxybenzyl]-1H-pyrazol-3-yl)benzamide (GSK5503A) Pyrazole ring with 2-phenoxybenzyl substituent Nucleophilic substitution of 2-phenoxybenzyl bromide with 2,6-difluorobenzamide CRAC channel blocker; inhibits store-operated calcium entry (SOCE) in T-cells
2,6-Difluoro-N-(1-[4-hydroxy-2-(trifluoromethyl)benzyl]-1H-pyrazol-3-yl)benzamide (GSK-7975A) Pyrazole with 4-hydroxy-2-(trifluoromethyl)benzyl group Pd/C-mediated hydrogenolysis of benzyl-protected precursor Selective CRAC channel inhibitor with improved metabolic stability
2,6-Difluoro-N-(5-nitrothiazol-2-yl)benzamide (Compound 11) Nitrothiazole substituent Condensation of 2,6-difluorobenzoyl chloride with 5-nitrothiazol-2-amine Antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL)
RO2959 (2,6-difluoro-N-[5-(4-methyl-1-thiazol-2-yl-3,6-dihydropyridin-5-yl)pyrazin-2-yl]benzamide) Pyrazine-thiazole hybrid scaffold Multi-step coupling of 2,6-difluorobenzamide with thiazolyl-pyrazine intermediates SOCE inhibitor; suppresses cytokine production in T-cells
N-(2,6-Difluoro-benzyl)-4-sulfamoyl-benzamide Sulfamoylbenzamide with 2,6-difluorobenzyl group Amide coupling of 4-sulfamoylbenzoic acid with 2,6-difluorobenzylamine Not explicitly stated; sulfamoyl group suggests potential kinase or protease inhibition

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: Pyrazole derivatives (GSK5503A, GSK-7975A): The 2-phenoxybenzyl or trifluoromethyl-hydroxybenzyl groups enhance CRAC channel selectivity by optimizing hydrophobic interactions with channel proteins . Nitrothiazole analog (Compound 11): The nitro group confers electron-withdrawing properties, improving antimicrobial potency via enhanced membrane penetration . RO2959: The thiazole-pyrazine moiety increases solubility and target affinity, critical for in vivo efficacy .

Synthetic Accessibility: Pyrazole-based analogs are typically synthesized via nucleophilic substitution (e.g., benzyl bromides reacting with pyrazole amines) . Heterocyclic hybrids (e.g., RO2959) require multi-step coupling and purification, often employing palladium catalysts or hydrogenolysis .

Pharmacokinetic Profiles :

  • Fluorine atoms in the 2,6-difluorobenzamide core reduce metabolic degradation by cytochrome P450 enzymes, as seen in GSK-7975A .
  • Sulfamoyl or nitro groups (e.g., Compound 11, N-(2,6-difluoro-benzyl)-4-sulfamoyl-benzamide) may increase plasma protein binding, affecting bioavailability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。